cis-1-Benzyl-2,6-dimethylpiperazine

Description

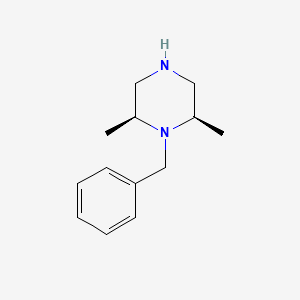

cis-1-Benzyl-2,6-dimethylpiperazine is a piperazine derivative characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure includes a benzyl group at position 1 and methyl groups at positions 2 and 6 in a cis-configuration. This stereochemistry is critical for its physicochemical and biological properties.

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(2R,6S)-1-benzyl-2,6-dimethylpiperazine |

InChI |

InChI=1S/C13H20N2/c1-11-8-14-9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+ |

InChI Key |

BNPHYNQCHNBJEL-TXEJJXNPSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1CC2=CC=CC=C2)C |

Canonical SMILES |

CC1CNCC(N1CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

cis-2,6-Dimethylpiperazine

- Structure : Lacks the benzyl group at position 1; methyl groups at positions 2 and 6 in cis-configuration.

- Molecular Formula : C₆H₁₄N₂; Molecular Weight: 114.19 .

- Physical Properties: Melting Point: 108–111°C Solubility: Fully water-soluble, slightly soluble in methanol .

- Synthesis : Prepared via reductive cyclization or catalytic hydrogenation .

- Applications : Precursor for bioactive molecules, including antimicrobial agents .

1-(1-Methylethyl)-2,6-dimethylpiperazine (CAS 226575-84-4)

- Structure : Features an isopropyl group at position 1 instead of benzyl.

- Molecular Formula : C₉H₂₀N₂; Molecular Weight: 156.27 .

- Stereochemistry : (2R,6S)-relative configuration, highlighting the role of substituents in stereochemical outcomes .

- Key Difference : The bulkier isopropyl group may reduce solubility compared to the benzyl derivative.

trans-2,6-Diarylpiperazines

cis-2,6-Dimethylpiperidine

- Structure : A piperidine analog (saturated six-membered ring with one nitrogen) with cis-methyl groups.

- Molecular Formula : C₇H₁₅N; Molecular Weight: 113.2 .

- Key Difference : Piperidines lack the second nitrogen atom, reducing hydrogen-bonding capacity and altering pharmacological profiles.

Data Table: Comparative Analysis of Piperazine Derivatives

Key Research Findings

Stereochemical Control : The reductive cyclization method for synthesizing this compound is unique and avoids trans-isomer contamination, a common issue in alternative routes .

Substituent Effects: Benzyl vs. Cis vs. Trans: Cis-isomers exhibit distinct NMR chemical shifts (e.g., δ 2.4–3.0 ppm for equatorial methyl groups) and improved thermal stability .

Safety Profiles :

- cis-2,6-Dimethylpiperazine is flammable and irritant (NFPA rating: Health 2, Fire 2) . Similar precautions apply to benzyl derivatives, though toxicity data remains scarce.

Preparation Methods

Direct Alkylation with Benzyl Halides

Reaction of cis-2,6-dimethylpiperazine with benzyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 0°C in the presence of potassium carbonate yields cis-1-benzyl-2,6-dimethylpiperazine with 65–70% efficiency . Excess benzyl halide leads to di-benzylated byproducts, necessitating careful monitoring.

Protection-Deprotection Approach

-

Boc Protection : Treating cis-2,6-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) selectively protects one nitrogen, forming N-Boc-cis-2,6-dimethylpiperazine .

-

Benzylation : Alkylation of the free amine with benzyl bromide (1.05 equiv) in dimethylformamide (DMF) at 25°C affords N-Boc-N'-benzyl-cis-2,6-dimethylpiperazine in 85% yield .

-

Deprotection : Cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane releases the target compound with >95% purity .

Ring Construction via Primary Amine Cyclization

An alternative route, adapted from PMC80651, builds the piperazine ring de novo using benzylamine and nitrosoalkenes. This method circumvents the need for post-synthetic benzylation:

-

Nitrosoalkene Preparation : 2-Nitroso-1-methylpropene is synthesized via oxidation of 2-nitropropane.

-

Cycloaddition : Benzylamine reacts with the nitrosoalkene in ethanol at 60°C, forming a dihydropyrazine intermediate.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, 1 atm H₂) reduces C=N bonds, yielding This compound with 58–62% overall yield .

Critical factors for stereocontrol include:

-

Nitrosoalkene Geometry : Trans-configuration favors cis-product formation.

-

Solvent Polarity : Ethanol enhances cyclization kinetics over toluene.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations in Stereochemical Control

Reductive Amination Pathway

The cis preference in DE19907829A1 arises from steric hindrance during cyclization. Diisopropanolamine’s hydroxyl groups coordinate to the catalyst surface, aligning the methyl groups in a cis orientation prior to dehydrogenation.

Cyclization via Nitrosoalkenes

In PMC80651, the transitory diimine intermediate (I-1) adopts a chair-like conformation during cyclization, positioning substituents equatorially to minimize strain. Subsequent hydrogenation locks the cis configuration.

Challenges and Optimization Strategies

-

Diastereomer Separation : Recrystallization from isopropanol/light petroleum (1:10 v/v) remains the most effective purification step, achieving 99.6% cis-purity .

-

Catalyst Deactivation : Raney nickel suffers from sulfur poisoning; cobalt variants offer greater longevity in reductive amination.

-

Nitrosoalkene Stability : Stabilizing nitrosoalkenes at low temperatures (−20°C) prevents dimerization during cycloaddition .

Q & A

Q. What are the optimal synthetic routes for cis-1-Benzyl-2,6-dimethylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves using tert-butyl-protected intermediates to control regioselectivity. For example, cis-2,6-dimethylpiperazine can be synthesized via a two-step process: (1) reaction of cis-2,6-dimethylpiperazine with 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran at 0°C for 2 hours, followed by solvent evaporation under reduced pressure . Optimization may include adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Characterization via H NMR and HPLC is critical to confirm stereochemical purity and monitor byproduct formation.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Due to its high flammability (Risk Phrase R11) and irritation to eyes, skin, and respiratory systems (R36/37/38), handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage must adhere to flammability guidelines (e.g., in a cool, ventilated area away from ignition sources). Spill management requires inert absorbents like vermiculite, followed by neutralization with weak acids (e.g., citric acid) to mitigate alkaline hazards .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of 2,6-dimethylpiperazine derivatives influence their biological activity in pharmacological studies?

- Methodological Answer : Stereochemistry significantly impacts receptor binding and selectivity. For instance, the cis-2,6-dimethylpiperazine derivative IIi exhibits potent antitumor activity (average IC = 3.44 µM) against 15 human tumor cell lines, while the trans isomer shows reduced potency in norepinephrine transporter (NET) inhibition studies . To assess stereochemical effects, researchers should:

- Synthesize and isolate isomers using chiral chromatography or crystallization.

- Compare activity in cell-based assays (e.g., proliferation inhibition, radioligand binding).

- Perform molecular docking simulations to analyze steric and electronic interactions with target proteins.

Q. What mechanistic insights explain the mTOR inhibition by cis-2,6-dimethylpiperazine derivatives in tumor cell lines?

- Methodological Answer : The derivative IIi inhibits mTOR signaling by reducing phosphorylation of downstream effectors like p70S6K1 and 4EBP1 . To validate this mechanism:

- Use Western blotting to quantify phosphorylated/total protein ratios in treated vs. untreated cells.

- Combine mTOR inhibitors (e.g., rapamycin) with IIi to assess additive/synergistic effects via Chou-Talalay combination index analysis.

- Perform RNA-seq to identify transcriptional changes in mTOR pathway genes.

Q. How should researchers address discrepancies in IC50_{50}50 values across different tumor cell lines when evaluating cis-2,6-dimethylpiperazine derivatives?

- Methodological Answer : Discrepancies may arise due to cell line-specific factors (e.g., drug efflux pumps, genetic mutations). To resolve these:

- Normalize data using resistance factors (RF) for multidrug-resistant (MDR) cell lines (e.g., RF = 1.66 for K562/A02 and MCF-7/Adr ).

- Validate findings across multiple assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3 activation).

- Use isogenic cell pairs (e.g., wild-type vs. CRISPR-edited mTOR mutants) to isolate genetic contributors.

Key Methodological Considerations

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy to confirm isomer integrity .

- Biological Assays : Include positive controls (e.g., desipramine for NET inhibition ) and account for cell line heterogeneity via replicate experiments.

- Data Validation : Apply statistical tools like Grubbs’ test to identify outliers in IC datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.